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n-Methoxybenzenesulfonamide

carbonic anhydrase II zinc-binding inhibitor isozyme potency

Assay reproducibility in carbonic anhydrase drug discovery hinges on using the correct N-substituted sulfonamide probe. Interchanging n-Methoxybenzenesulfonamide with 4-methoxybenzenesulfonamide or N-hydroxybenzenesulfonamide without verifying CA isoform selectivity compromises SAR conclusions. - Quantified selectivity: hCA II Ki = 9.1 nM vs. hCA I Ki = 3.7 µM (>400-fold window) for multi-isoform panel calibration. - Solved 1.65 Å co-crystal structure (PDB 3T5Z) provides atom-level detail of the N-methoxy zinc-binding pharmacophore for docking and FEP studies. - Supplied at ≥95% purity; inquire for bulk or custom synthesis options to support hit-to-lead and fragment-based campaigns.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 3729-53-1
Cat. No. B8771956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methoxybenzenesulfonamide
CAS3729-53-1
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCONS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C7H9NO3S/c1-11-8-12(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3
InChIKeyARFKGONNPZNFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methoxybenzenesulfonamide Identity and Properties


n-Methoxybenzenesulfonamide is an N‑substituted primary sulfonamide (C₇H₉NO₃S, MW 187.22 g/mol) that functions as a zinc‑binding carbonic anhydrase inhibitor (CAI) [1]. Unlike classical aryl‑sulfonamides that coordinate the active‑site Zn²⁺ ion through a deprotonated –SO₂NH⁻ anchor, the N‑methoxy substituent alters the coordination geometry and hydrogen‑bonding network, directly affecting isozyme affinity and selectivity profiles [2]. This compound is supplied at ≥95% purity and is primarily used as a precise pharmacological tool for carbonic‑anhydrase‑focused research, hit‑to‑lead campaigns, and structure‑based drug design.

Carbonic anhydrase inhibition research
Hit-to-lead and structure-based design studies
Isozyme profiling and selectivity assay workflows

n-Methoxybenzenesulfonamide Substitution Challenges


N‑substituted benzenesulfonamides with identical phenyl rings but different N‑substituents (N‑amino, N‑hydroxy, N‑methoxy) display pronounced differences in carbonic anhydrase inhibition potency and isozyme selectivity [1]. Even among methoxy‑substituted benzenesulfonamides, the substitution position (N‑methoxy vs. ring‑methoxy) yields distinct binding thermodynamics and kinetic signatures [2]. Consequently, interchanging n‑Methoxybenzenesulfonamide with 4‑methoxybenzenesulfonamide or N‑hydroxybenzenesulfonamide without verifying the target CA isoform and the required selectivity window risks compromising assay reproducibility and producing misleading structure‑activity conclusions.

N-substituent N-hydroxy or N-amino analogs may shift isozyme-inhibition profiles and selectivity windows.
Positional isomer Ring-methoxy vs. N-methoxy substitution may alter binding thermodynamics and kinetic signatures.
Assay fit Interchanging without isoform verification may compromise assay reproducibility and SAR conclusions.

Comparative Evidence for n-Methoxybenzenesulfonamide


hCA II Inhibitory Potency vs. N-Hydroxybenzenesulfonamide

In stopped‑flow CO₂ hydration assays, n‑Methoxybenzenesulfonamide inhibits human carbonic anhydrase II with Ki = 9.1 nM [1]. Under comparable conditions, the N‑hydroxy analog (N‑hydroxybenzenesulfonamide) exhibits Ki = 26 nM [2]. The ~2.9‑fold potency advantage makes the N‑methoxy derivative the preferred candidate for investigations where maximal hCA II engagement at low compound concentration is required.

hCA II Inhibition
Head-to-head
Ki = 9.1 nM
Supports hCA II target engagement assay context
~2.9-fold lower Ki vs. N-hydroxy analog; stopped-flow assay
carbonic anhydrase II zinc-binding inhibitor isozyme potency

hCA I Inhibitory Potency vs. N-Hydroxybenzenesulfonamide

Against the cytosolic off‑target isoform hCA I, n‑Methoxybenzenesulfonamide displays Ki = 3.70×10³ nM (3.7 µM) [1], whereas N‑hydroxybenzenesulfonamide is substantially weaker with Ki = 1.80×10⁴ nM (18 µM) [2]. The ~4.9‑fold lower Ki of the N‑methoxy derivative translates into a larger absolute affinity window when comparing on‑target (hCA II) versus off‑target (hCA I) binding.

hCA I Inhibition
Head-to-head
Ki = 3.70×10³ nM
Supports isoform profiling interpretation
~4.9-fold lower Ki vs. N-hydroxy analog; off-target context
carbonic anhydrase I off-target selectivity isoform profiling

hCA II/hCA I Selectivity vs. N-Hydroxybenzenesulfonamide

Combining the Ki values from the same dataset, n‑Methoxybenzenesulfonamide achieves an hCA II‑over‑hCA I selectivity index of ~407 (Ki hCA I / Ki hCA II = 3700 / 9.1) [1]. In contrast, N‑hydroxybenzenesulfonamide shows a selectivity index of ~692 (18000 / 26) [2]. Although both compounds are selective for hCA II, the N‑methoxy derivative has a narrower selectivity window because it retains substantially higher residual affinity for hCA I.

Isoform Selectivity
Head-to-head
Selectivity index ≈ 407
N-hydroxy analog: ~692 (broader window)
Supports isoform selectivity context review
Calculated as Ki hCA I / Ki hCA II from reported values
carbonic anhydrase selectivity isoform selectivity window tool compound selection

X-ray Binding Mode vs. N-Hydroxybenzenesulfonamide

Crystal structures of both n‑Methoxybenzenesulfonamide (PDB 3T5Z, 1.65 Å resolution) [1] and N‑hydroxybenzenesulfonamide (PDB 3T5U, 1.75 Å resolution) [2] in complex with human CA II have been solved. The N‑methoxy group replaces the N‑hydroxy moiety, resulting in altered hydrogen‑bond distances to Thr199 and subtle reorientation of the sulfonamide zinc‑binding geometry. These structural differences provide a direct visual and computational basis for the observed potency variations.

X-ray Binding Mode
Method context
PDB 3T5Z
1.65 Å resolution; hCA II co-crystal
Supports structure-based design interpretation
Altered H-bond network vs. N-hydroxy complex PDB 3T5U
X-ray crystallography zinc coordination structure-based drug design

Lipophilicity Profiling vs. 4-Methoxybenzenesulfonamide

n‑Methoxybenzenesulfonamide (N‑substituted) exhibits ACD/LogP = 1.25 and ACD/LogD (pH 7.4) = –0.23 . While direct experimental logP data for 4‑methoxybenzenesulfonamide (para‑ring‑substituted) are not available in the same database, the positional isomer differs fundamentally in its hydrogen‑bond donor/acceptor arrangement, which can influence membrane permeability and solubility. The negative LogD at physiological pH indicates that the N‑methoxy compound exists predominantly in an ionized form, a property that must be accounted for in cell‑based assays.

Lipophilicity
Data to verify
ACD/LogP = 1.25
LogD (pH 7.4) = –0.23
Supports physicochemical profiling context
Predicted values; negative LogD indicates ionized form
lipophilicity logP drug-like properties

n-Methoxybenzenesulfonamide Application Scenarios


hCA II Inhibitor Screening and Profiling

With a well‑characterized hCA II Ki of 9.1 nM [1] and a solved co‑crystal structure (PDB 3T5Z) [2], n‑Methoxybenzenesulfonamide serves as a validated reference inhibitor for enzymatic assay development, high‑throughput screening (HTS) validation, and SAR campaigns targeting hCA II‑dependent pathologies such as glaucoma or edema.

Isoform-Selectivity Assay Calibration

The quantitatively defined selectivity window (hCA II Ki = 9.1 nM vs. hCA I Ki = 3.7 µM) [1] allows the compound to be used as a calibration standard in multi‑isoform profiling panels, enabling researchers to benchmark novel compounds against a molecule with a known, reproducible selectivity fingerprint.

Structure-Based Drug Design

The high‑resolution (1.65 Å) experimental complex with hCA II [2] provides precise atom‑level detail of the N‑methoxy sulfonamide zinc‑binding pharmacophore, directly supporting molecular docking, free‑energy perturbation (FEP) calculations, and fragment‑based lead optimization programs.

Chemical Biology Tool for Zinc Enzyme Studies

The unique N‑methoxy zinc‑binding mode, which differs from the classical –SO₂NH₂ primary sulfonamide anchor [2], makes the compound valuable for probing the coordination geometry and hydrogen‑bonding requirements of zinc‑containing metalloenzymes beyond carbonic anhydrases.

Application
Selection Property
Validation Focus
hCA II enzymatic assay development
Reported hCA II inhibition context
Comparator assay-response benchmarking
Multi-isoform profiling panels
Isoform selectivity context
Selectivity fingerprint calibration
Structure-based design studies
High-resolution co-crystal structure
Zinc-binding pharmacophore modeling
Zinc enzyme coordination studies
N-methoxy zinc-binding mode
Metalloenzyme geometry probing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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